molecular formula C16H18N2O4S B4915453 4-tert-butyl-N-(2-nitrophenyl)benzenesulfonamide

4-tert-butyl-N-(2-nitrophenyl)benzenesulfonamide

Cat. No.: B4915453
M. Wt: 334.4 g/mol
InChI Key: LHHOGBQFTAQVCK-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(2-nitrophenyl)benzenesulfonamide is a chemical compound characterized by its complex molecular structure, which includes a tert-butyl group, a nitro group, and a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

4-tert-butyl-N-(2-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)12-8-10-13(11-9-12)23(21,22)17-14-6-4-5-7-15(14)18(19)20/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHOGBQFTAQVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-N-(2-nitrophenyl)benzenesulfonamide typically involves multiple steps, starting with the nitration of 4-tert-butylbenzenesulfonamide to introduce the nitro group at the 2-position of the phenyl ring. This reaction is usually carried out using concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-N-(2-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using iron and hydrochloric acid (Fe/HCl).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amino derivatives and hydroxylamines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-tert-Butyl-N-(2-nitrophenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and antioxidant properties. It is being studied for its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Research is ongoing to explore the medicinal applications of this compound. It has been investigated for its potential use in treating inflammatory diseases and as an analgesic agent.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-tert-Butyl-N-(2-nitrophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, leading to its potential use as an anti-inflammatory agent.

  • Antioxidant Activity: The presence of the nitro group allows the compound to scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

  • 4-tert-Butyl-2-nitrophenol: Similar structure but lacks the sulfonamide group.

  • N-(2-nitrophenyl)benzenesulfonamide: Similar structure but lacks the tert-butyl group.

Uniqueness: 4-tert-Butyl-N-(2-nitrophenyl)benzenesulfonamide is unique due to the combination of the tert-butyl group and the nitro group on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds.

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